(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]
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Overview
Description
(E,E)-N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine] is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine] typically involves the reaction of (1R,2R)-cyclohexane-1,2-diamine with 4-nitrobenzaldehyde under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E,E)-N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine] undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted nitrophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(E,E)-N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E,E)-N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine] involves its interaction with specific molecular targets. The nitrophenyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride
- (1R,2R)-1,2-Diaminoindane dihydrochloride
- (R,R)-Bis-(4-methoxyphenyl)ethylenediamine dihydrochloride
Uniqueness
(E,E)-N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine] is unique due to its cyclohexane backbone and the presence of nitrophenyl groups, which confer distinct chemical and biological properties. Its structural features differentiate it from other similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
821785-59-5 |
---|---|
Molecular Formula |
C20H20N4O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-N-[(1R,2R)-2-[(4-nitrophenyl)methylideneamino]cyclohexyl]methanimine |
InChI |
InChI=1S/C20H20N4O4/c25-23(26)17-9-5-15(6-10-17)13-21-19-3-1-2-4-20(19)22-14-16-7-11-18(12-8-16)24(27)28/h5-14,19-20H,1-4H2/t19-,20-/m1/s1 |
InChI Key |
GKPRESIXUBQLTM-WOJBJXKFSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N=CC2=CC=C(C=C2)[N+](=O)[O-])N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(C(C1)N=CC2=CC=C(C=C2)[N+](=O)[O-])N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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